3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine is an organic compound that features a unique structure combining cyclopropyl groups and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Introduction of Cyclopropyl Groups: The cyclopropyl groups can be introduced via cyclopropanation reactions, which involve the addition of carbene or carbenoid species to alkenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or cyclopropyl groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or other nitrogen-containing compounds.
Scientific Research Applications
3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study biological processes involving nitrogen-containing heterocycles.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of these targets. The cyclopropyl groups may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1,2,4-oxadiazole: Lacks the N-(1-cyclopropylethyl) group, which may affect its biological activity and chemical reactivity.
N-(1-Cyclopropylethyl)-1,2,4-oxadiazol-5-amine: Similar structure but without one of the cyclopropyl groups, potentially altering its properties.
Uniqueness
3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine is unique due to the presence of both cyclopropyl groups and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
3-cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C10H15N3O/c1-6(7-2-3-7)11-10-12-9(13-14-10)8-4-5-8/h6-8H,2-5H2,1H3,(H,11,12,13) |
InChI Key |
IHDLZFZJPBWRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=NC(=NO2)C3CC3 |
Origin of Product |
United States |
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